2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, which undergoes Curtius rearrangement to form an isocyanate intermediate.
Cyclization: The isocyanate intermediate reacts with thiosemicarbazide to form the thiadiazole ring.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways: Inhibition of key enzymes and disruption of cellular processes leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is unique due to its specific combination of the thiadiazole ring and dihydrobenzo dioxin moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-2-1-3-7-8(6)15-5-4-14-7/h1-3H,4-5H2,(H2,11,13) |
InChI Key |
MXFXEUJCPHSBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=NN=C(S3)N |
Origin of Product |
United States |
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